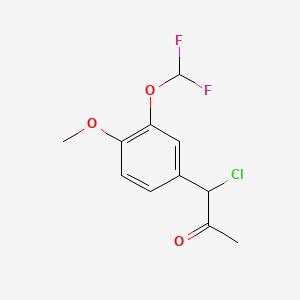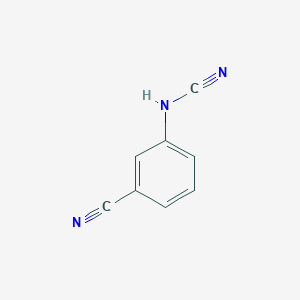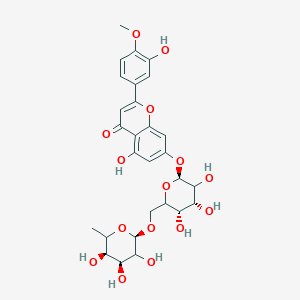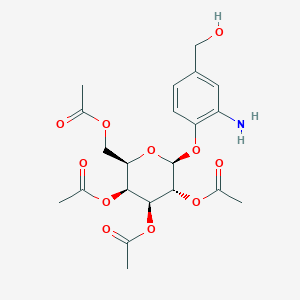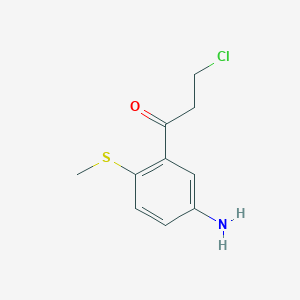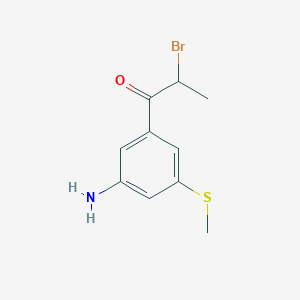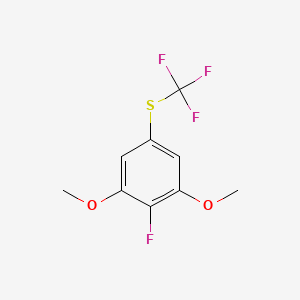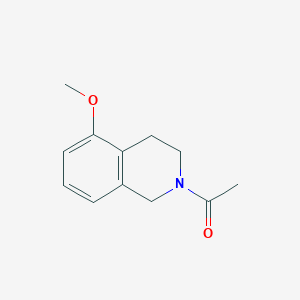
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-nitrobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like hydrogen gas in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanol: A similar compound with a hydroxyl group instead of a ketone group.
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propane: A similar compound with a longer alkyl chain.
Uniqueness
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
特性
CAS番号 |
164653-61-6 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-7-6-11-10(8-13)4-3-5-12(11)15-2/h3-5H,6-8H2,1-2H3 |
InChIキー |
FEOGEUNEPVUQPE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=C(C1)C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


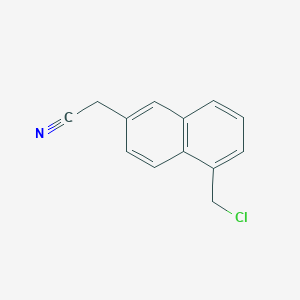

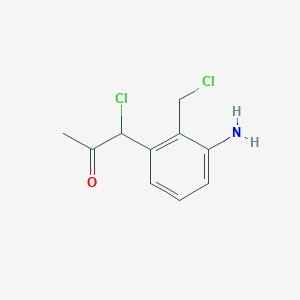
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

